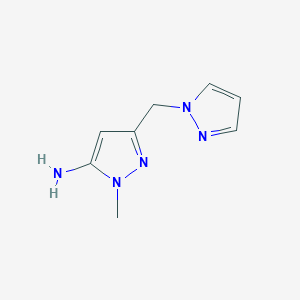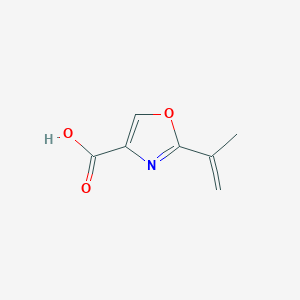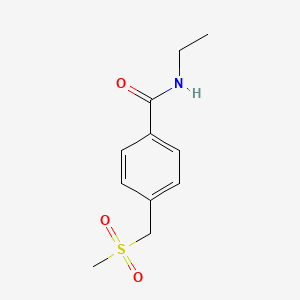![molecular formula C12H17N5O3S2 B2538507 N,N-dimetil-4-(4-oxotieno[3,2-d][1,2,3]triazin-3(4H)-il)piperidin-1-sulfonamida CAS No. 2034532-88-0](/img/structure/B2538507.png)
N,N-dimetil-4-(4-oxotieno[3,2-d][1,2,3]triazin-3(4H)-il)piperidin-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a complex organic compound characterized by a heterocyclic structure containing sulfur and nitrogen atoms. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial use.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.
Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:
Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.
Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.
Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Various Substituted Derivatives: : From nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine: : Lacks the sulfonamide group, leading to different chemical and biological properties.
4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide: : Does not have the N,N-dimethyl modification, affecting its reactivity and potency.
Unique Properties
The presence of both the piperidine sulfonamide group and the N,N-dimethyl modifications confer unique chemical stability and biological activity, making it more versatile in applications compared to its analogs.
There you go.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBFFZNFXABET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)


![7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)
![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2538446.png)
